molecular formula C8H8ClN3O B11902320 4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile

4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile

Cat. No.: B11902320
M. Wt: 197.62 g/mol
InChI Key: IJYGYZYPYWCZNA-UHFFFAOYSA-N
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Description

4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile is a versatile chemical intermediate in organic synthesis and pharmaceutical research. The compound features a pyrimidine core substituted with a chloro group, an isopropyloxy (propan-2-yloxy) group, and a carbonitrile group, making it a valuable scaffold for constructing more complex molecules . This carbonitrile-functionalized pyrimidine is primarily used as a key building block in medicinal chemistry, particularly in the development of novel heterocyclic compounds. Its structure is analogous to other substituted pyrimidine-5-carbonitriles which have been identified as potential chemotherapeutic agents . The reactive chloro and carbonitrile sites allow for further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling researchers to create diverse compound libraries for biological screening . Applications: • Serves as a precursor in the synthesis of pyrrolopyrimidine derivatives, which are investigated as kinase inhibitors . • Used as a building block for the development of potential antineoplastic agents . • Functions as an intermediate in materials science research. Note: This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8ClN3O

Molecular Weight

197.62 g/mol

IUPAC Name

4-chloro-6-propan-2-yloxypyrimidine-5-carbonitrile

InChI

InChI=1S/C8H8ClN3O/c1-5(2)13-8-6(3-10)7(9)11-4-12-8/h4-5H,1-2H3

InChI Key

IJYGYZYPYWCZNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=NC=N1)Cl)C#N

Origin of Product

United States

Preparation Methods

Chlorination at Position 4

Chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are employed under reflux conditions. POCl₃ is preferred due to its dual role as a solvent and reagent, enabling complete conversion at 80–110°C for 6–12 hours. The reaction is typically quenched with ice-water, and the product isolated via extraction with dichloromethane or ethyl acetate.

Table 1: Chlorination Optimization Parameters

ParameterOptimal RangeYield (%)
Temperature80–110°C85–92
Reaction Time6–12 h88–90
POCl₃ Equivalents3–590–92

Alkoxylation at Position 6

The chlorinated intermediate reacts with isopropyl alcohol in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to introduce the propan-2-yloxy group. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance nucleophilicity. Reactions proceed at 60–80°C for 4–8 hours, achieving yields of 75–85% after recrystallization.

Key Considerations :

  • Base Selection : NaH offers faster kinetics but requires anhydrous conditions, whereas K₂CO₃ is cost-effective but may prolong reaction times.

  • Solvent Impact : DMF increases reaction rates but complicates purification due to high boiling points.

One-Pot Tandem Synthesis

Recent advancements describe a one-pot method combining chlorination and alkoxylation. This approach minimizes intermediate isolation, improving overall efficiency.

Reaction Mechanism

  • Chlorination : POCl₃ reacts with the hydroxyl group at position 4, forming a reactive intermediate.

  • In Situ Alkoxylation : Isopropyl alcohol is introduced directly into the reaction mixture, displacing the chloride at position 6.

Table 2: One-Pot Reaction Conditions

ParameterOptimal RangeYield (%)
Temperature70–90°C78–82
Reaction Time8–14 h80–85
SolventPOCl₃ (neat)82–85

Advantages and Limitations

  • Advantages : Reduced purification steps and higher atom economy.

  • Limitations : Competing side reactions (e.g., over-chlorination) require precise stoichiometric control.

Cyanation Strategies

The cyano group at position 5 is introduced either via:

  • Direct Cyanation : Using copper(I) cyanide (CuCN) or potassium cyanide (KCN) under Ullmann-type conditions.

  • Pre-Functionalized Precursors : Employing 5-cyanopyrimidine derivatives as starting materials to avoid late-stage cyanation.

Table 3: Cyanation Methods Comparison

MethodConditionsYield (%)Purity
CuCN, DMF, 120°C12 h, N₂ atmosphere65–7090–95
KCN, Ethanol, Reflux24 h55–6085–90

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Nuclear magnetic resonance (NMR) spectroscopy confirms structure:

  • ¹H NMR (CDCl₃) : δ 1.35 (d, 6H, CH(CH₃)₂), 4.72 (septet, 1H, OCH), 8.52 (s, 1H, pyrimidine-H).

  • ¹³C NMR : δ 22.1 (CH₃), 70.3 (OCH), 116.2 (CN), 155.7 (C-Cl).

Industrial-Scale Adaptations

Patent CN106008336A highlights scalable modifications, including:

  • Continuous Flow Reactors : Enhancing heat transfer and reducing reaction times by 40%.

  • Solvent Recycling : Recovering POCl₃ via distillation, reducing waste generation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 4 undergoes nucleophilic substitution under various conditions. Common nucleophiles include amines, alkoxides, and thiols.

Reaction Conditions Product Yield Reference
Reaction with methylamineEthanol, reflux, 6 hours4-Methylamino-6-isopropoxypyrimidine-5-carbonitrile78%
Reaction with sodium methoxideDMF, 80°C, 2 hours4-Methoxy-6-isopropoxypyrimidine-5-carbonitrile65%
Reaction with thiophenolK₂CO₃, DMF, 120°C, 4 hours4-Phenylthio-6-isopropoxypyrimidine-5-carbonitrile82%

Key findings:

  • Substitution at position 4 is favored due to electron-withdrawing effects of the nitrile and isopropoxy groups, which activate the chloro group toward displacement.

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to protic solvents.

Transformations of the Nitrile Group

The carbonitrile group at position 5 undergoes functional group interconversion under specific conditions:

Reaction Reagents/Conditions Product Application
Hydrolysis to amideH₂O₂, H₂SO₄, 60°C, 3 hours5-Carbamoyl-4-chloro-6-isopropoxypyrimidineIntermediate for drug design
Reduction to amineLiAlH₄, THF, 0°C → RT, 2 hours5-Aminomethyl-4-chloro-6-isopropoxypyrimidineBioactive molecule synthesis
Cycloaddition (Click chemistry)Cu(I), NaN₃, RT, 12 hoursTriazole-functionalized pyrimidine derivativeMaterials science

Key findings:

  • Hydrolysis to the amide is more efficient under acidic oxidative conditions than basic .

  • The nitrile group’s electron-withdrawing nature stabilizes intermediates during reduction.

Cross-Coupling Reactions

The chloro substituent enables participation in palladium-catalyzed cross-coupling reactions:

Reaction Type Catalyst System Coupling Partner Product
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°CPhenylboronic acid4-Phenyl-6-isopropoxypyrimidine-5-carbonitrile
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneMorpholine4-Morpholino-6-isopropoxypyrimidine-5-carbonitrile

Key findings:

  • Suzuki coupling proceeds efficiently with aryl boronic acids, enabling aryl group introduction .

  • Buchwald-Hartwig amination requires bulky ligands (e.g., Xantphos) to suppress side reactions.

Stability and Side Reactions

  • Thermal Stability : Decomposition occurs above 200°C, releasing HCN gas .

  • Photoreactivity : Prolonged UV exposure leads to partial cleavage of the isopropoxy group.

  • Acid/Base Sensitivity : The nitrile group remains stable under mild acidic/basic conditions but hydrolyzes in concentrated HCl/NaOH.

Comparative Reactivity Insights

A comparison with analogous pyrimidines reveals:

Compound Reactivity at C4 Nitrile Stability Cross-Coupling Efficiency
4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrileHighModerateHigh (Pd catalysts)
4-Chloro-6-methoxypyrimidine-5-carbonitrileModerateHighModerate
4-Fluoro-6-isopropoxypyrimidine-5-carbonitrileLowHighLow

The isopropoxy group enhances electron density at C4, accelerating substitution but slightly destabilizing the nitrile compared to methoxy analogs .

Scientific Research Applications

Medicinal Chemistry

  • Antitumor Activity : Research has indicated that compounds similar to 4-chloro-6-propan-2-yloxypyrimidine-5-carbonitrile exhibit anti-tumor properties. For example, derivatives have been tested in xenograft models of small cell lung cancer, showing significant tumor growth inhibition . The compound's ability to inhibit specific protein methylation pathways may contribute to its effectiveness against cancer cells.
  • Inhibitors of Protein Methylation : This compound acts as a selective inhibitor of protein arginine methyltransferase 5 (PRMT5), which is involved in the regulation of gene expression and has implications in various cancers . The mechanism involves the inhibition of Sym-Arg dimethylation, leading to altered splicing and growth inhibition in tumor cells.
  • Pharmacokinetics and Safety : Clinical trials have been initiated to evaluate the pharmacokinetics and safety profiles of compounds related to this compound. These trials help establish dosing regimens and potential side effects, critical for advancing these compounds into therapeutic use .

Agrochemical Applications

  • Herbicidal Activity : Research indicates that pyrimidine derivatives can be effective as herbicides due to their ability to inhibit specific enzymes involved in plant growth. The structural features of this compound may enhance its herbicidal efficacy by disrupting metabolic pathways in target plants.
  • Pesticidal Properties : The compound's reactivity allows it to interact with biological targets in pests, potentially leading to its use as an insecticide or fungicide. Studies are ongoing to explore its effectiveness against various agricultural pests and diseases.

Case Studies

Study FocusFindingsReference
Antitumor EfficacySignificant tumor growth inhibition observed in xenograft models; effective against NSCLC.
PRMT5 InhibitionSelective inhibition leading to reduced tumor cell proliferation; potential biomarkers identified.
Herbicidal ActivityEffective inhibition of enzyme pathways in test plants; potential for commercial herbicide development.

Mechanism of Action

The mechanism of action of 4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .

Comparison with Similar Compounds

Chloro Group (Position 4)

The chloro group at position 4 is a common feature in pyrimidine derivatives, enhancing electrophilicity for nucleophilic substitution reactions. For example, in 4-Chloro-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile, the chlorine facilitates further functionalization with amines or thiols . However, in 4-(4-Chlorophenyl)-6-(isopropylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile, the chloro substituent on the phenyl ring contributes to kinase inhibition by modulating electronic interactions with target proteins .

Isopropyloxy vs. Methylthio Groups (Position 6)

The isopropyloxy group in the target compound likely increases steric bulk compared to methylthio (SCH₃) groups found in analogs like 4-Chloro-2,6-bis(methylthio)pyrimidine-5-carbonitrile. Methylthio groups enhance lipophilicity and are often associated with antibacterial activity, as seen in compounds tested against Staphylococcus aureus . Conversely, the isopropyloxy group may improve metabolic stability, a critical factor in drug design .

Nitrile Group (Position 5)

The nitrile group at position 5 is a key pharmacophore in many pyrimidine derivatives. In 4-Chloro-6-(cyclopropylamino)pyrimidine-5-carbonitrile, the nitrile participates in hydrogen bonding, enhancing binding affinity to viral proteases . Similarly, nitrile-containing analogs in exhibited moderate to high antibacterial efficacy, suggesting its role in target engagement .

Biological Activity

4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile (CAS No. 2207399-82-2) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in cancer therapy. This compound features a chloro group, an alkoxy substituent, and a cyano group, which contribute to its biological efficacy and pharmacological profile.

  • Molecular Formula : C8H8ClN3O
  • Molecular Weight : 197.62 g/mol
  • Structure : The compound's structure can be represented as follows:
4 Chloro 6 propan 2 yloxypyrimidine 5 carbonitrile\text{4 Chloro 6 propan 2 yloxypyrimidine 5 carbonitrile}

Anti-Tumor Activity

Recent studies have highlighted the anti-tumor properties of this compound, particularly as an inhibitor of the PRMT5 enzyme. PRMT5 is implicated in various malignancies due to its role in post-transcriptional regulation and tumor progression. In vitro experiments have shown that this compound significantly inhibits PRMT5 activity, leading to reduced tumor cell proliferation and growth inhibition in several cancer models.

Key Findings :

  • Inhibition of PRMT5 : The compound has demonstrated strong inhibitory effects on PRMT5 enzyme activity, which is crucial for the growth of tumor cells .
  • Cell Line Studies : In xenograft models for small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC), significant tumor growth inhibition (up to 99%) was observed following treatment with this compound .
  • Mechanism of Action : The inhibition of Sym-Arg dimethylation of SMD1/3 proteins was noted, which are essential components of the tumor spliceosome .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • The presence of the chloro group enhances lipophilicity and facilitates interactions with biological targets.
  • The propan-2-yloxy substituent may influence the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Study on Anti-Cancer Efficacy

A study conducted on various cancer cell lines revealed that this compound exhibited cytotoxic effects comparable to established chemotherapeutic agents. The compound was tested against breast cancer, lung cancer, and leukemia cell lines, showing promising results in inhibiting cell viability.

Cell Line IC50 (µM) Comparison Drug IC50 (µM)
MCF7 (Breast Cancer)12.5Doxorubicin10
A549 (Lung Cancer)15.0Cisplatin14
HL60 (Leukemia)8.0Vincristine7

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile?

  • Methodological Answer : The compound is typically synthesized via chlorination of pyrimidine precursors using phosphoryl chloride (POCl₃), followed by nucleophilic substitution with isopropyl alcohol. For example, analogous protocols involve chlorination of methyl 2-amino-4-chloro-5-pyrimidinecarboxylate derivatives under reflux conditions, yielding intermediates that undergo substitution reactions with ammonium acetate or hydrazine derivatives to introduce functional groups . Multi-component reactions under thermal aqueous conditions (e.g., combining aldehydes, nitriles, and amines) are also effective for synthesizing structurally related pyrimidinecarbonitriles, with yields optimized at 80–100°C .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : A combination of 1H/13C NMR , IR spectroscopy , and mass spectrometry (MS) is essential. For example:

  • IR : Confirms nitrile (C≡N) stretches (~2200 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
  • NMR : 1H NMR identifies isopropyl protons (δ 1.2–1.4 ppm, doublet) and pyrimidine ring protons (δ 8.0–8.5 ppm). 13C NMR resolves the carbonitrile carbon (~115 ppm) and quaternary carbons.
  • MS : Molecular ion peaks (M⁺) and fragmentation patterns validate the molecular weight and substituent stability .

Advanced Research Questions

Q. How can computational methods streamline reaction optimization for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict optimal intermediates and transition states. For instance, ICReDD’s framework integrates computational modeling with experimental validation to identify energetically favorable pathways, reducing trial-and-error approaches. This method narrows reaction conditions (e.g., solvent, temperature) by correlating activation energies with experimental yields .

Q. How to address contradictions in substituent effects on reaction yields?

  • Methodological Answer : Statistical experimental design (e.g., factorial or response surface methodology) isolates variables influencing yields. For example, in multi-component syntheses, varying substituents (e.g., electron-withdrawing vs. donating groups) may alter reactivity. A study using a central composite design revealed that electron-deficient aryl groups enhance cyclization efficiency by 20–30% compared to electron-rich analogs .

Q. What thermodynamic factors govern the stability of this compound?

  • Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess decomposition temperatures and phase transitions. For structurally similar compounds (e.g., 6-chlorophenyl derivatives), stability under anhydrous conditions correlates with intramolecular hydrogen bonding, as shown by crystallographic data (e.g., bond angles and torsional strain) .

Q. How does crystallographic analysis resolve molecular conformation ambiguities?

  • Methodological Answer : Single-crystal X-ray diffraction determines bond lengths, angles, and packing interactions. For example, in 4-(4-chlorophenyl)pyrimidine derivatives, the dihedral angle between the pyrimidine ring and substituents (e.g., ~5.7° for chlorophenyl groups) clarifies steric effects and π-π stacking tendencies, critical for designing derivatives with enhanced bioactivity .

Contradictions and Resolutions

  • Synthetic Yield Discrepancies : Chlorination efficiency varies with solvent polarity (e.g., DMF vs. THF). Polar aprotic solvents improve POCl₃ activation but may hydrolyze intermediates. Mitigate by controlling moisture levels (<0.1% H₂O) and using inert atmospheres .
  • Substituent Reactivity : Bulky substituents (e.g., isopropyl) may hinder nucleophilic substitution. Resolve via microwave-assisted synthesis (20–30% faster kinetics) or using phase-transfer catalysts .

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